3-(3-Phenylpropylidene)oxolan-2-one
Description
3-(3-Phenylpropylidene)oxolan-2-one is a γ-lactone derivative characterized by a phenylpropylidene substituent attached to a five-membered oxolan-2-one ring. This compound belongs to the lactone family, which is widely studied for applications in pharmaceuticals, fragrances, and agrochemicals due to their diverse reactivity and biological activity. The phenylpropylidene group introduces aromaticity and steric bulk, distinguishing it from simpler lactones like γ-heptalactone or solerole ().
Properties
CAS No. |
61836-15-5 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(3-phenylpropylidene)oxolan-2-one |
InChI |
InChI=1S/C13H14O2/c14-13-12(9-10-15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
InChI Key |
RMHPKZZBGQEVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1=CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpropylidene)oxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenylpropanoic acid with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the oxolane ring. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of 3-(3-Phenylpropylidene)oxolan-2-one may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylpropylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxolanes, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
3-(3-Phenylpropylidene)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropylidene)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(3-Phenylpropylidene)oxolan-2-one with structurally related lactones:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The phenylpropylidene group enhances aromatic interactions and rigidity compared to aliphatic chains in γ-heptalactone () or indole derivatives ().
- Lipophilicity: The bulky phenyl group increases lipophilicity, making 3-(3-Phenylpropylidene)oxolan-2-one less water-soluble than 5-propyloxolan-2-one or 3-(2-methylpropanoyl) analogs.
- Synthetic Utility : Indole-containing lactones () are favored in alkaloid synthesis, whereas phenylpropylidene derivatives may serve as intermediates for aromatic drug candidates.
Spectroscopic and Reactivity Differences
NMR Profiles :
- The phenylpropylidene group would exhibit distinct aromatic proton signals (δ 7.2–7.8 ppm) and allylic carbons (δ 120–140 ppm), contrasting with the aliphatic signals of γ-heptalactone (δ 0.5–2.5 ppm for CH₃/CH₂ groups) ().
- Carbonyl signals in lactones typically appear at δ 170–180 ppm (¹³C NMR), but substituents like methylidene () or indole () shift these values due to electronic effects.
Reactivity :
- The conjugated phenylpropylidene group may stabilize the lactone ring against hydrolysis compared to aliphatic analogs.
- Indole-substituted lactones () undergo electrophilic substitution at the indole C3 position, whereas phenylpropylidene derivatives may participate in Diels-Alder reactions via the α,β-unsaturated system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
